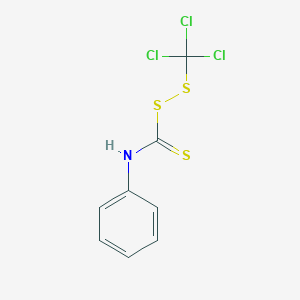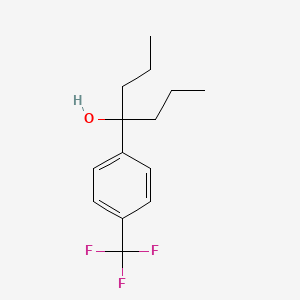
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane to introduce the methyl group at the 1-position . The reaction conditions typically include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Análisis De Reacciones Químicas
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-Methyl-4-((trifluoromethyl)sulfonyl)benzene: Contains a sulfonyl group instead of an aldehyde, leading to different chemical properties and uses.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an oxygen atom, which imparts different chemical and physical properties compared to the imidazole derivatives.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H5F3N2O |
|---|---|
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
1-methyl-4-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)10-5(11)3-12/h2-3H,1H3 |
Clave InChI |
XKQHHUHQLZZEBW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)

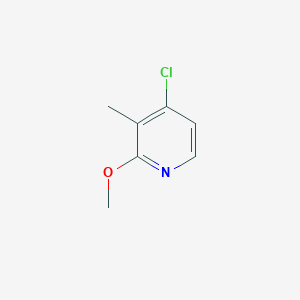



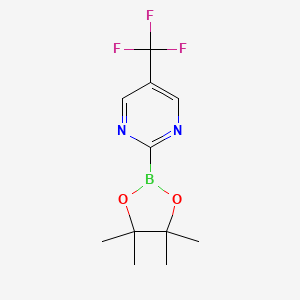
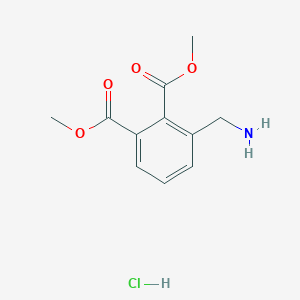
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

